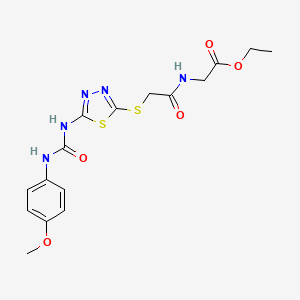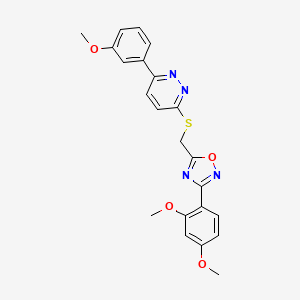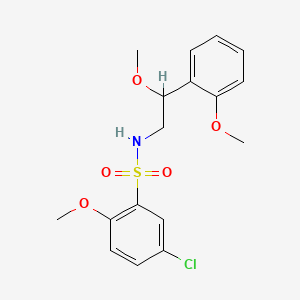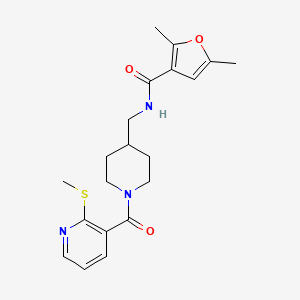![molecular formula C15H24N2O4S B2963900 N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361827-11-2](/img/structure/B2963900.png)
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as DT-011, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide exerts its effects through multiple mechanisms of action. In neuroscience, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to activate the Nrf2/ARE pathway, which can protect neurons from oxidative stress and inflammation. In cancer cells, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can induce apoptosis through the activation of caspase-3 and caspase-9. In immunology, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can improve cognitive function and reduce the accumulation of amyloid-beta plaques. In cancer cells, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can induce apoptosis and inhibit cell proliferation. In immunology, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can modulate the immune response and reduce inflammation.
実験室実験の利点と制限
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments, including its small molecular weight, ease of synthesis, and multiple mechanisms of action. However, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the study of N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide. In neuroscience, further studies are needed to determine the optimal dosage and administration route for N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide and to investigate its potential as a treatment for other neurodegenerative diseases. In cancer research, further studies are needed to determine the efficacy and safety of N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide as a chemotherapeutic agent and to investigate its potential in combination with other anti-cancer agents. In immunology, further studies are needed to investigate the potential of N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide as a treatment for autoimmune diseases and to determine its optimal dosage and administration route.
合成法
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-piperidone with ethyl acrylate to form 1-(4-oxopiperidin-1-yl)prop-2-en-1-one. This intermediate is then reacted with 3,4-dihydro-2H-thiopyran-1,1-dioxide to form the final product, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide.
科学的研究の応用
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential as a chemotherapeutic agent, as it can induce apoptosis in cancer cells. In immunology, N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory effects and can modulate the immune response.
特性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-2-14(18)17-8-4-13(5-9-17)15(19)16-7-3-12-6-10-22(20,21)11-12/h2,12-13H,1,3-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUIJEQSJOPABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-chloro-2-fluorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2963823.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2963827.png)
![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)


![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)
![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)
![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)